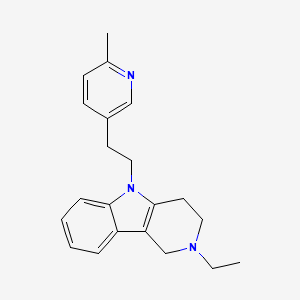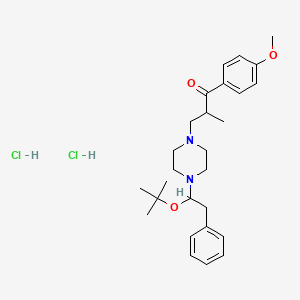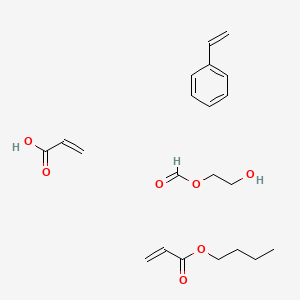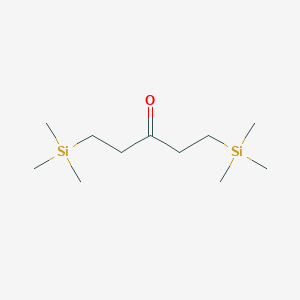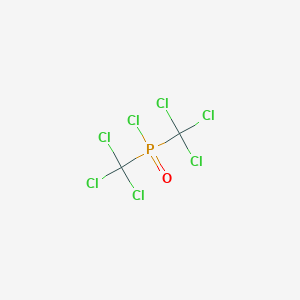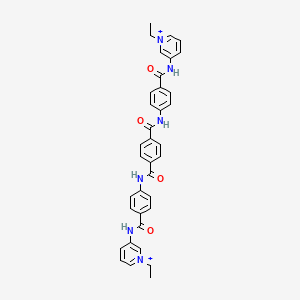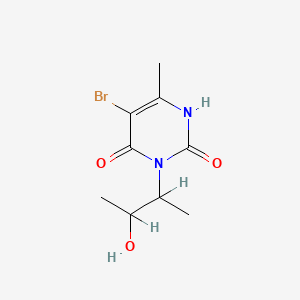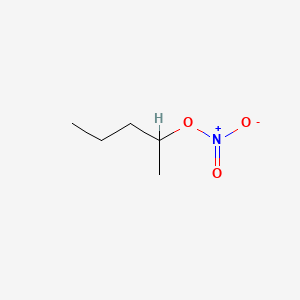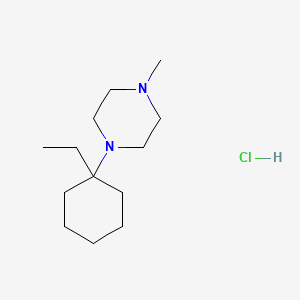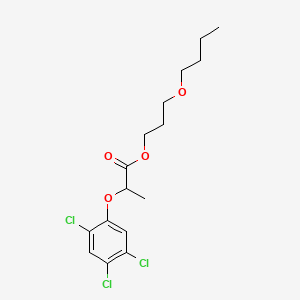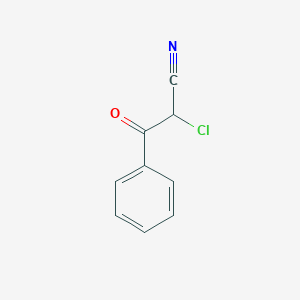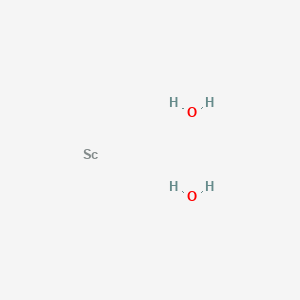
Scandium--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium–water (1/2) is a compound formed by the interaction of scandium and water Scandium is a rare earth element with the atomic number 21 and is known for its unique properties and applications in various fields When scandium reacts with water, it forms scandium hydroxide and hydrogen gas
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium–water (1/2) can be synthesized by reacting scandium metal with water. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of scandium in water. The reaction can be represented as follows: [ 2Sc (s) + 6H_2O (l) \rightarrow 2Sc(OH)_3 (aq) + 3H_2 (g) ] This reaction involves the dissolution of scandium metal in water, resulting in the formation of scandium hydroxide and the release of hydrogen gas .
Industrial Production Methods
Industrial production of scandium compounds, including scandium–water (1/2), often involves the extraction of scandium from ores and its subsequent purification. The extracted scandium is then reacted with water under controlled conditions to produce the desired compound. The process may involve steps such as roasting, leaching, and solvent extraction to obtain high-purity scandium .
Chemical Reactions Analysis
Types of Reactions
Scandium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Scandium can be oxidized to form scandium oxide.
Reduction: Scandium hydroxide can be reduced to scandium metal.
Substitution: Scandium hydroxide can undergo substitution reactions with various reagents to form different scandium compounds.
Common Reagents and Conditions
Common reagents used in the reactions of scandium–water (1/2) include acids, bases, and halogens. For example, scandium hydroxide reacts with hydrochloric acid to form scandium chloride and water: [ Sc(OH)_3 (aq) + 3HCl (aq) \rightarrow ScCl_3 (aq) + 3H_2O (l) ]
Major Products
The major products formed from the reactions of scandium–water (1/2) include scandium oxide, scandium chloride, and other scandium salts depending on the reagents used .
Scientific Research Applications
Scandium–water (1/2) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various scandium compounds.
Biology: Investigated for its potential biological effects and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a component in radiopharmaceuticals.
Mechanism of Action
The mechanism of action of scandium–water (1/2) involves the interaction of scandium ions with water molecules. Scandium ions can form coordination complexes with water molecules, leading to the formation of scandium hydroxide. The molecular targets and pathways involved in these interactions are still under investigation, but it is believed that scandium may act on ribosomes and other cellular components .
Comparison with Similar Compounds
Scandium–water (1/2) can be compared with other similar compounds such as yttrium–water and lanthanum–water. These compounds share similar chemical properties due to their position in the periodic table. scandium–water (1/2) is unique due to the smaller ionic radius of scandium, which affects its reactivity and the types of complexes it forms .
List of Similar Compounds
- Yttrium–water
- Lanthanum–water
- Aluminum–water
- Zirconium–water
Properties
CAS No. |
21439-54-3 |
|---|---|
Molecular Formula |
H4O2Sc |
Molecular Weight |
80.987 g/mol |
IUPAC Name |
scandium;dihydrate |
InChI |
InChI=1S/2H2O.Sc/h2*1H2; |
InChI Key |
FYEOJLXSZRLIQK-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Sc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


